3-Methyl-2-(octadec-9-enoylamino)butanoic acid
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Overview
Description
3-Methyl-2-(octadec-9-enoylamino)butanoic acid: is an organic compound characterized by a long aliphatic chain and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(octadec-9-enoylamino)butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with octadec-9-enoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the octadec-9-enoyl chain.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the amide linkage.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes are common products.
Substitution: Amides or esters can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyl-2-(octadec-9-enoylamino)butanoic acid is used as a building block in organic synthesis, particularly in the development of surfactants and emulsifiers.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its amphiphilic nature to enhance the solubility and bioavailability of therapeutic compounds.
Industry: In industrial applications, it is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(octadec-9-enoylamino)butanoic acid involves its interaction with lipid bilayers and proteins. The long aliphatic chain allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
3-Methyl-2-(octadecanoylamino)butanoic acid: Similar structure but with a saturated aliphatic chain.
3-Methyl-2-(octadec-9,12-dienoylamino)butanoic acid: Contains additional double bonds in the aliphatic chain.
Uniqueness: 3-Methyl-2-(octadec-9-enoylamino)butanoic acid is unique due to its specific unsaturation in the aliphatic chain, which can influence its chemical reactivity and interaction with biological systems. This unsaturation can also affect its physical properties, such as melting point and solubility, making it distinct from its saturated and polyunsaturated analogs.
Properties
IUPAC Name |
3-methyl-2-(octadec-9-enoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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